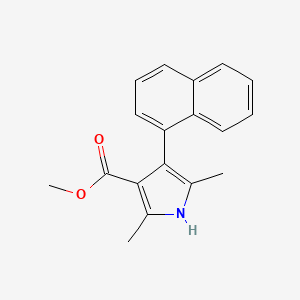

![molecular formula C17H30N6O2 B5601709 4-(1-azepanyl)-6-methoxy-N-[3-(4-morpholinyl)propyl]-1,3,5-triazin-2-amine](/img/structure/B5601709.png)

4-(1-azepanyl)-6-methoxy-N-[3-(4-morpholinyl)propyl]-1,3,5-triazin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"4-(1-azepanyl)-6-methoxy-N-[3-(4-morpholinyl)propyl]-1,3,5-triazin-2-amine" is a compound with a complex molecular structure. It belongs to the class of 1,3,5-triazine derivatives, which are known for their varied applications in chemistry and biology.

Synthesis Analysis

- A new method for synthesizing diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation has been developed. This method involves a one-pot reaction from cyanoguanidine, aromatic aldehydes, and cyclic amines, including morpholine, under specific conditions (Dolzhenko et al., 2021).

Molecular Structure Analysis

- X-ray crystallography has been used to establish the molecular structures of certain triazine derivatives, demonstrating their complex arrangements and interactions (Jin et al., 2018).

Chemical Reactions and Properties

- Triazine derivatives exhibit various chemical reactions, including interactions with secondary alicyclic amines. The formation of zwitterionic and anionic intermediates in these reactions has been studied, providing insights into their reactivity and potential applications (Castro et al., 2001).

Physical Properties Analysis

- The physical properties of triazine derivatives, such as solubility and crystalline structure, are influenced by their molecular composition and synthesis methods. The study of their crystal structures reveals details about their stability and potential for forming various molecular assemblies (Jiang et al., 2007).

Chemical Properties Analysis

- The chemical properties of triazine derivatives, including reactivity and potential for forming diverse compounds, are significant. These properties are explored through various synthetic methods and chemical reactions, demonstrating the versatility of triazine compounds (Kopchuk et al., 2016).

Applications De Recherche Scientifique

Antimicrobial Activities

Compounds related to 4-(1-azepanyl)-6-methoxy-N-[3-(4-morpholinyl)propyl]-1,3,5-triazin-2-amine have been synthesized and evaluated for their antimicrobial properties. For instance, novel 1,2,4-triazole derivatives have been developed, demonstrating good to moderate antimicrobial activities against various microorganisms. This underscores the potential of such compounds in the development of new antimicrobial agents (Bektaş et al., 2010).

Cancer Research

Morpholine and its derivatives have shown promise in cancer research. Specifically, morpholine-substituted 1,3,5-triazine derivatives have exhibited higher cytotoxicity in B16 melanoma cells, suggesting a potential application in cancer treatment strategies (Jin et al., 2018).

Synthesis of Heterocycles

The versatility of 1,3,5-triazin-2-amines in organic synthesis has been demonstrated through the development of new methods for synthesizing diverse heterocyclic compounds. For example, a novel one-pot, three-component synthesis under microwave irradiation has been developed for 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, which are valuable intermediates in medicinal chemistry (Dolzhenko et al., 2021).

Material Science

In material science, the synthesis of grafted copolymers involving morpholine and methacrylic acid demonstrates the chemical versatility and potential applications of morpholine derivatives in creating functional materials with specific properties (Nikolić et al., 2012).

Biological Activity Evaluation

The creation and evaluation of biologically active compounds, such as the synthesis of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor ZSTK474, show the importance of morpholine derivatives in developing new therapeutic agents. These compounds have been tested for their potency against various enzymes and in vivo models, highlighting the role of such chemical entities in advancing pharmaceutical research (Rewcastle et al., 2011).

Propriétés

IUPAC Name |

4-(azepan-1-yl)-6-methoxy-N-(3-morpholin-4-ylpropyl)-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N6O2/c1-24-17-20-15(18-7-6-8-22-11-13-25-14-12-22)19-16(21-17)23-9-4-2-3-5-10-23/h2-14H2,1H3,(H,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKYCRNLZDRGGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCCCCC2)NCCCN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5601632.png)

![(3R*,4R*)-4-ethyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine-3,4-diol](/img/structure/B5601638.png)

![N-[(1R)-1,2-dimethylpropyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5601645.png)

![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5601652.png)

![(1S*,5R*)-3-(1,3-benzothiazol-2-yl)-6-benzyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5601661.png)

![2-ethoxy-4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-chlorobenzoate](/img/structure/B5601679.png)

![N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(pyridin-4-ylmethyl)-1H-imidazole-5-carboxamide](/img/structure/B5601684.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(2-thienyl)propanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5601699.png)

![4-[allyl(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B5601713.png)

![4-{[(2-phenylethyl)amino]carbonyl}nicotinic acid](/img/structure/B5601721.png)

![ethyl 2-({[(3-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5601733.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5601739.png)